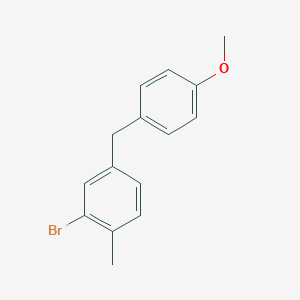

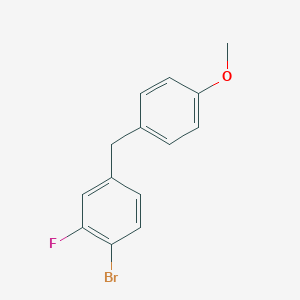

1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene” is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . It also serves as a reagent for the protection of hydroxyl groups that is removable by treatment with DDQ .

Synthesis Analysis

The synthesis of “1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene” involves multiple steps. The first step is a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . Another method involves a Friedel Crafts acylation followed by a Clemmensen Reduction .Molecular Structure Analysis

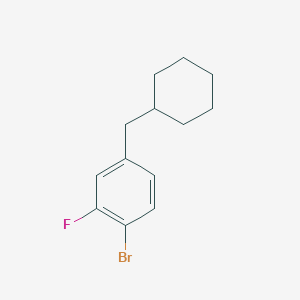

The molecular structure of “1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene” can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving “1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene” include free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene” include a density of 1.5±0.1 g/cm3, a boiling point of 212.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C .Mechanism of Action

Target of Action

It’s known that this compound is commonly used in the suzuki-miyaura coupling reaction , which is a type of palladium-catalyzed cross-coupling reaction . This suggests that the compound may interact with palladium catalysts in its mode of action.

Mode of Action

In the Suzuki-Miyaura coupling reaction, the compound likely undergoes transmetalation, a process where it transfers an organic group from boron to palladium . This reaction is part of the broader class of reactions known as carbon-carbon bond forming reactions .

Biochemical Pathways

The suzuki-miyaura coupling reaction in which it participates is a key method for forming carbon-carbon bonds . This suggests that the compound could play a role in synthetic pathways for creating complex organic molecules.

Result of Action

The primary result of the action of 1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .

Safety and Hazards

“1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 4 Oral . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

properties

IUPAC Name |

1-bromo-2-fluoro-4-[(4-methoxyphenyl)methyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO/c1-17-12-5-2-10(3-6-12)8-11-4-7-13(15)14(16)9-11/h2-7,9H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKAVQGYJWCBCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC(=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.